molecular formula C16H17BrO B1288620 4'-Bromo-4-butoxy-biphenyl CAS No. 63619-63-6

4'-Bromo-4-butoxy-biphenyl

Cat. No.: B1288620
CAS No.: 63619-63-6
M. Wt: 305.21 g/mol
InChI Key: UPLBTVYITAGXGL-UHFFFAOYSA-N
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Description

4-Bromo-4-butoxy-biphenyl (4-BBB) is an organic compound that is widely used in scientific research and laboratory experiments. It is a brominated biphenyl compound with a butoxy group attached to the 4-position of the biphenyl ring. 4-BBB is a highly versatile compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Ultrasound-Assisted Synthesis

A study by Harikumar and Rajendran (2014) demonstrates the use of ultrasound to assist in the synthesis of nitro aromatic ethers, which could potentially be applied to similar compounds like 4'-Bromo-4-butoxy-biphenyl. They used ultrasound in a batch reactor to enhance the reaction rate significantly (Harikumar & Rajendran, 2014).

2. Luminescence and Thermal Properties

Tang et al. (2021) studied biphenyl carbazole-based derivatives for their luminescence and thermal properties. Such studies are relevant for understanding the properties of this compound and its potential applications in materials science (Tang et al., 2021).

3. Polymer Synthesis

Research by Dhal (1992) on the polymerization of 4-Bromo-4′-vinyl biphenyl, a related compound, could provide insights into the polymerization potential of this compound. Their study focused on creating a polymer that is soluble in various organic solvents (Dhal, 1992).

4. Recyclable Organic Iodine Reagents

Moroda and Togo (2006) developed biphenyl-based recyclable trivalent iodine reagents. These findings may be applicable in reactions involving this compound, highlighting its potential use in organic synthesis (Moroda & Togo, 2006).

5. Emission-Tuned Nanoparticles

Fischer, Baier, and Mecking (2013) conducted research on emission-tuned nanoparticles using polyfluorene building blocks. Their work could inform the development of similar applications using this compound (Fischer, Baier, & Mecking, 2013).

Mechanism of Action

Properties

IUPAC Name

1-bromo-4-(4-butoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLBTVYITAGXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611149
Record name 4-Bromo-4'-butoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63619-63-6
Record name 4-Bromo-4'-butoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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